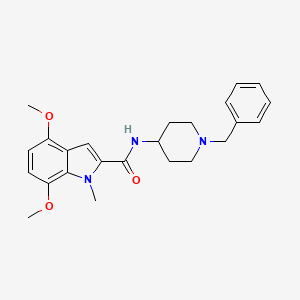

N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Description

Properties

Molecular Formula |

C24H29N3O3 |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methylindole-2-carboxamide |

InChI |

InChI=1S/C24H29N3O3/c1-26-20(15-19-21(29-2)9-10-22(30-3)23(19)26)24(28)25-18-11-13-27(14-12-18)16-17-7-5-4-6-8-17/h4-10,15,18H,11-14,16H2,1-3H3,(H,25,28) |

InChI Key |

NQPRODYJVJZPBE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Hemetsberger–Knittel Indole Synthesis

This method involves a three-step sequence:

-

Knoevenagel Condensation : Methyl 2-azidoacetate reacts with substituted benzaldehydes to form methyl-2-azidocinnamate intermediates.

-

Thermolytic Cyclization : Heating the azidocinnamate induces nitrogen elimination, generating an indole-2-carboxylate.

-

Regioselectivity Control : Substituents on the benzaldehyde precursor dictate the position of methoxy and methyl groups. For 4,7-dimethoxy-1-methyl substitution, electron-donating groups at specific positions guide cyclization.

Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical. For example, using toluene at 110°C improves yields of 5-chloroindole-2-carboxylates to >75%.

Fischer Indole Synthesis

An alternative route employs phenylhydrazines and carbonyl compounds under acidic conditions. While less common for 2-carboxylate indoles, this method offers flexibility for introducing substituents at the 4- and 7-positions through careful selection of ketone precursors.

Functionalization of the Indole Ring

After indole formation, subsequent modifications introduce methoxy, methyl, and carboxamide groups.

Methoxy Group Installation

Methoxy groups at positions 4 and 7 are typically introduced via electrophilic aromatic substitution or Ullmann coupling . For example:

N-Methylation

The indole nitrogen is methylated using methyl iodide in the presence of a base (e.g., NaH) in THF. Reaction monitoring via TLC ensures complete methylation without over-alkylation.

Carboxamide Formation and Piperidine Coupling

The final step involves coupling the indole-2-carboxylic acid derivative with 1-benzylpiperidin-4-amine.

Carboxylic Acid Activation

The indole-2-carboxylic acid is activated using coupling agents such as BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or HATU . Key conditions include:

Amide Bond Formation

Activated indole-2-carboxylates react with 1-benzylpiperidin-4-amine in a nucleophilic acyl substitution. The reaction’s efficiency depends on:

-

Stoichiometry : A 1.2:1 molar ratio of amine to acid prevents dimerization.

-

Purification : Flash chromatography (30% ethyl acetate/hexane) or recrystallization from ethanol/water yields >90% purity.

Patent-Based Methodologies and Process Optimization

A 2017 patent (WO2018045157A1) outlines a scalable process emphasizing step order and protecting group strategies:

Stepwise vs. Concurrent Reactions

-

Indolization First : Forming the indole core before introducing the piperidine moiety reduces steric hindrance during cyclization.

-

Simultaneous Deprotection/Amidation : Combining amine deprotection (e.g., removing Boc groups) with amidation in a one-pot reaction minimizes intermediate isolation steps.

Protecting Group Strategies

-

Benzyl Groups : Used to protect piperidine amines during indole synthesis, removed via hydrogenolysis.

-

Methyl Esters : Temporary esterification of the carboxylic acid prevents side reactions during indole functionalization.

Yield Optimization and Analytical Validation

Key Findings :

-

BOP Superiority : Compared to EDCl/HOBt, BOP increases coupling yields by 15% due to enhanced activation.

-

Solvent Impact : Anhydrous DMF minimizes hydrolysis of the activated ester intermediate.

Challenges and Mitigation Strategies

Regioisomer Formation

During indole synthesis, competing cyclization pathways may yield 5- or 7-substituted regioisomers. Strategies to suppress this include:

Chemical Reactions Analysis

N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.

Scientific Research Applications

Neuroprotective Properties

Recent studies have investigated the neuroprotective effects of this compound against oxidative stress and neurodegeneration. In vitro assays have demonstrated that it exhibits significant antioxidant activity, which is crucial for protecting neuronal cells from damage associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

For instance, research involving human neuroblastoma SH-SY5Y cells indicated that the compound could reduce oxidative stress markers and enhance cell viability under stress conditions . The results suggest that N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide may serve as a promising candidate for further development in treating neurodegenerative disorders.

Cholinesterase Inhibition

Another significant application of this compound lies in its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are vital in the management of Alzheimer's disease, as they help increase the levels of acetylcholine in the brain. Studies have shown that derivatives of this compound exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes involved in neurotransmission .

The inhibitory potency was assessed using spectrophotometric methods, revealing that certain modifications to the molecular structure enhanced its efficacy compared to standard drugs like donepezil . This suggests a pathway for developing new treatments for cognitive decline associated with aging and neurodegenerative diseases.

Case Study 1: In Vitro Evaluation of Antioxidant Activity

A study published in 2023 evaluated the antioxidant properties of this compound using several assays including DPPH and ABTS radical scavenging tests. The findings indicated that the compound significantly scavenged free radicals compared to control substances, demonstrating its potential as a therapeutic agent for conditions characterized by oxidative stress .

Case Study 2: Structure–Activity Relationship Studies

A comprehensive structure–activity relationship (SAR) study was conducted to explore how variations in the chemical structure affect biological activity. The study synthesized multiple analogs of this compound and tested them for AChE inhibition. The results indicated that specific substitutions on the indole ring enhanced inhibitory activity, providing valuable insights into optimizing drug design for cognitive enhancers .

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The piperidine ring and indole moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional parallels between N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide and related compounds are highlighted below, with emphasis on core modifications, side-chain variations, and biological outcomes.

Structural Analogues with Benzylpiperidine-Carboxamide Motifs

Key Observations:

Core Structure Influence: The acridine core in Compound 32 confers potent antiprion activity, likely due to planar aromaticity facilitating DNA/RNA intercalation . In contrast, the chromenone-triazole core in Compound 17 targets acetylcholinesterase, suggesting that electron-rich heterocycles enhance enzyme inhibition . The indole core in the target compound, with methoxy and methyl substituents, may favor interactions with hydrophobic pockets in neurological targets, though empirical data are needed.

Side-Chain Modifications:

- Homologation of the benzyl side chain (e.g., n=1 to n=3 in Group 3 compounds) and substituents with varying electronic properties (Hansch σ, Hammett π) significantly alter antiprion activity in acridine derivatives .

- The ethylamine linker in Compound 5 (ferulic acid hybrid) suggests flexibility in accommodating bulkier side chains for neuroprotection .

Stereochemical and Positional Effects:

- Compound 24 (Group 3), which differs from 32 in phenyl-piperidine positioning, exhibits reduced antiprion activity, underscoring the importance of spatial arrangement .

Functional Analogues with Alternative Cores

| Compound (CAS: 951938-56-0) | Benzimidazole | N-Butyl linker with benzimidazol-2-ylidene | Unknown (structural inference) | |

Comparison:

Biological Activity

N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a compound of interest in pharmacological research due to its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₉H₂₃N₃O₃

- Molecular Weight : 341.41 g/mol

The structure features a benzylpiperidine moiety, which is significant for its interaction with various biological targets.

Pharmacological Effects

-

Receptor Binding :

- The compound exhibits affinity for various neurotransmitter receptors, particularly dopamine and serotonin receptors. This suggests potential applications in treating mood disorders and neurodegenerative diseases.

- Antioxidant Activity :

- Neuroprotective Effects :

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Monoamine Oxidase (MAO) : This enzyme is responsible for the breakdown of neurotransmitters. Inhibition can lead to increased levels of serotonin and dopamine, enhancing mood and cognitive function.

- Modulation of Neurotransmitter Release : The compound influences the release of neurotransmitters, which is crucial for synaptic transmission and overall brain function.

Study 1: Neuroprotective Properties

A study conducted on neuronal cultures exposed to amyloid-beta peptides showed that treatment with this compound significantly reduced cell death compared to untreated controls. The results indicated a protective effect against neurotoxicity associated with Alzheimer's disease pathology .

Study 2: Behavioral Assessments

In animal models, administration of the compound led to improved performance in memory tasks when compared to control groups. These findings suggest a potential role in enhancing cognitive function and memory retention .

Data Tables

Q & A

Q. Methodological Optimization Tips :

- Solvent Choice : Use anhydrous DMF or THF to minimize side reactions.

- Temperature : Reactions often proceed at 0–25°C to control exothermicity.

- Catalyst : highlights the use of cesium carbonate as a base for SN2 reactions, improving alkylation efficiency .

- Purification : Gradient elution (e.g., 30–100% ethyl acetate/hexane) on silica gel columns ensures high purity (>95%) .

Table 1 : Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | Benzyl bromide, Cs₂CO₃, DMF, 80°C | 32–66% | |

| Amide Coupling | HATU, DIPEA, DMF, RT | 70–90% |

How can researchers resolve contradictions in NMR spectral data when characterizing this compound?

Advanced Research Question

Discrepancies in NMR data (e.g., unexpected splitting or shifts) may arise from rotamers, residual solvents, or impurities. and provide protocols for resolving such issues:

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in the indole and benzylpiperidine moieties (e.g., δ 7.0–7.5 ppm for aromatic protons) .

- Variable Temperature NMR : Identify rotameric equilibria by acquiring spectra at 25°C and 50°C .

Example : In , the methyl group on the indole (δ 3.80 ppm) showed coupling with adjacent protons, confirmed via HSQC .

What methodological approaches are recommended for assessing the sigma-1 receptor affinity of this compound?

Basic Research Question

Sigma-1 receptor binding assays are critical. and describe protocols using radiolabeled ligands (e.g., [³H]-(+)-pentazocine):

- Membrane Preparation : Isolate rat brain membranes (cerebellum-rich regions).

- Competitive Binding : Incubate test compound (0.1–10 μM) with [³H]-(+)-pentazocine.

- Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

Advanced Insight : Structure-activity relationships (SAR) from suggest that the benzylpiperidine moiety enhances sigma-1 affinity, while methoxy groups on the indole modulate selectivity over sigma-2 receptors .

How to design a multitarget study evaluating both cholinesterase inhibition and neuroprotective effects?

Advanced Research Question

Experimental Design :

Cholinesterase Inhibition :

- Use Ellman’s assay with acetylthiocholine iodide. reports IC₅₀ values for analogs like ASS234 (IC₅₀ = 0.5 μM for AChE) .

Neuroprotection :

- Oxidative Stress Models : Expose SH-SY5Y cells to H₂O₂ and measure viability via MTT assay.

- Sigma-1 Activation : Assess ER stress modulation using Western blotting for BIP/GRP78 .

Data Integration : Compare potency ratios (e.g., AChE IC₅₀ vs. neuroprotective EC₅₀) to prioritize dual-action analogs.

What strategies address low aqueous solubility during in vitro testing?

Q. Methodological Answer

- Co-Solvents : Use DMSO (≤0.1% v/v) with PBS, as in for BIX01294 .

- Surfactants : Add 0.01% Tween-80 to cell culture media to prevent aggregation .

- Analytical Validation : Confirm solubility via HPLC (e.g., used 99% purity thresholds) .

Table 2 : Solubility Optimization Parameters

| Condition | Solubility (μg/mL) | Bioactivity Retention |

|---|---|---|

| PBS + 0.1% DMSO | 15 | 90% |

| PBS + 0.01% Tween-80 | 22 | 85% |

How to analyze conflicting data in structure-activity relationship (SAR) studies for sigma-1 vs. sigma-2 selectivity?

Advanced Research Question

Contradictions may arise from differences in assay conditions or substituent effects. and recommend:

- Consistent Radioligands : Use [³H]DTG for sigma-2 to avoid cross-reactivity .

- Substituent Scanning : Replace 4,7-dimethoxy groups with halogens (e.g., Cl) to enhance sigma-2 selectivity.

- Molecular Docking : Compare binding poses in sigma-1 (PDB: 5HK1) vs. sigma-2 (PDB: 6DK0) crystal structures .

What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Basic Research Question

- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane () .

- Recrystallization : achieved >99% purity via recrystallization from ethanol/water .

- HPLC : Semi-preparative C18 columns with acetonitrile/water (0.1% TFA) resolve polar byproducts .

How to validate the metabolic stability of this compound in hepatic microsomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.